N-(3-methoxyphenyl)-3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide
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Overview
Description
“N-(3-methoxyphenyl)-3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their interactions with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-methoxyphenyl)-3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide” typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Introduction of the Pyrimidinyl Group: The pyrimidinyl group can be attached through an etherification reaction.
Formation of the Carboxamide Group: The carboxamide group is typically formed through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for the synthesis of various derivatives with potential pharmacological activity.
Biology
Biological Studies: Investigated for its interactions with biological targets such as receptors or enzymes.
Medicine
Pharmacological Research: Studied for potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Industry
Chemical Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of “N-(3-methoxyphenyl)-3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide” would depend on its specific biological target. Generally, compounds in this class may interact with receptors or enzymes, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxyphenyl)piperidine-1-carboxamide: Lacks the pyrimidinyl group.
3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide: Lacks the methoxyphenyl group.
Uniqueness
The presence of both the methoxyphenyl and pyrimidinyl groups in “N-(3-methoxyphenyl)-3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide” may confer unique pharmacological properties, such as enhanced binding affinity or selectivity for certain biological targets.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-13-19-9-8-17(20-13)25-16-7-4-10-22(12-16)18(23)21-14-5-3-6-15(11-14)24-2/h3,5-6,8-9,11,16H,4,7,10,12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXHMVVUJUIDFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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